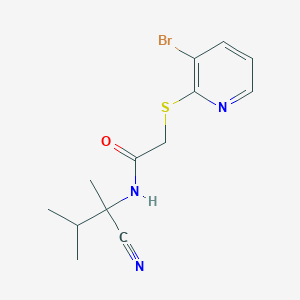

2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

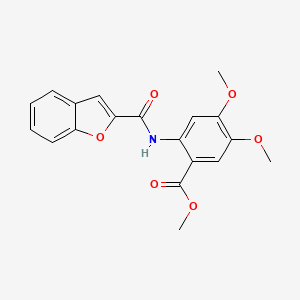

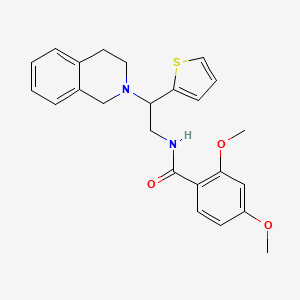

“2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide” is a chemical compound with the molecular formula C13H16BrN3OS and a molecular weight of 342.26. It contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitrile (aliphatic), 1 sulfide, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a variety of functional groups and bonds. It contains a bromopyridinyl group, a sulfanyl group, a cyano group, and a methylbutan-2-yl group .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds incorporating sulfamoyl moieties, indicating its versatility in creating antimicrobial agents. For example, the study by Darwish et al. (2014) highlighted the synthesis of new heterocyclic compounds suitable for antimicrobial use, incorporating a sulfamoyl moiety through versatile, readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives. These compounds were synthesized through various reactions, including cycloaddition and treatment with elemental sulfur, leading to promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimicrobial Activity and Quantum Calculations

Further research by Fahim and Ismael (2019) delved into the antimicrobial activities of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. These compounds demonstrated significant antimicrobial effects, with computational calculations providing a solid correlation between experimental and theoretical data, thereby confirming the potential of these novel compounds in antimicrobial applications (Fahim & Ismael, 2019).

Intramolecular Cyclization Studies

Savchenko et al. (2020) explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the synthesis of pyridin-2(1H)-ones. These studies on bromination, nitration, and alkylation processes have expanded the chemical utility of the compound, demonstrating its role in generating diverse heterocyclic structures with potential biological activity (Savchenko et al., 2020).

Corrosion Inhibition Research

Yıldırım and Cetin (2008) conducted a study focusing on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for corrosion inhibition. These compounds exhibited significant potential in preventing corrosion in acidic and mineral oil mediums, highlighting the compound's application beyond biological activities, extending to materials science and engineering (Yıldırım & Cetin, 2008).

Antiviral and Virucidal Activities

Research by Wujec et al. (2011) on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives showcased their potential in reducing viral replication against human adenovirus type 5 and ECHO-9 virus, marking a significant step towards developing new antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Mécanisme D'action

Mode of Action

The presence of a bromopyridinyl moiety suggests that it might be involved in suzuki-miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

Given its potential involvement in suzuki-miyaura cross-coupling reactions, it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

Its molecular weight of 173995 suggests that it may have favorable absorption and distribution characteristics .

Propriétés

IUPAC Name |

2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3OS/c1-9(2)13(3,8-15)17-11(18)7-19-12-10(14)5-4-6-16-12/h4-6,9H,7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEJMPDQQAHNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CSC1=C(C=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2936615.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)propanamide](/img/structure/B2936616.png)

![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2936625.png)

![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis](/img/structure/B2936632.png)